molecular formula C4H2FIN2 B6230160 4-fluoro-5-iodopyrimidine CAS No. 1804490-26-3

4-fluoro-5-iodopyrimidine

Cat. No.: B6230160
CAS No.: 1804490-26-3
M. Wt: 224
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Description

4-Fluoro-5-iodopyrimidine (CAS 1804490-26-3) is a solid, fluorinated and iodinated pyrimidine compound with the molecular formula C 4 H 2 FIN 2 and a molecular weight of 223.97 . It is recommended to store this product in an inert atmosphere at 2-8°C . As a multi-halogenated pyrimidine, it serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The distinct reactivity of the fluorine and iodine atoms on the pyrimidine ring makes it a versatile building block for constructing more complex molecules via cross-coupling reactions and nucleophilic substitutions . Pyrimidine derivatives bearing halogen substituents, particularly at the 5-position, are known to exhibit significant antimicrobial and antiviral activities . Furthermore, 5-fluorouracil, a related fluoropyrimidine, is a widely used chemotherapeutic agent, underscoring the importance of this class of compounds in biomedical research . The structure of this compound is ideal for generating libraries of novel compounds for biological screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1804490-26-3

Molecular Formula

C4H2FIN2

Molecular Weight

224

Purity

95

Origin of Product

United States

Preparation Methods

Chloro-to-Iodo Substitution in 4-Fluoro-5-Chloropyrimidine

A widely reported strategy involves substituting chlorine at position 5 of 4-fluoro-5-chloropyrimidine with iodine. This method, adapted from protocols for analogous pyrimidine derivatives, employs potassium iodide (KI) in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA) at elevated temperatures (80–100°C).

Procedure :

  • Starting Material Synthesis : 4-Fluoro-5-chloropyrimidine is prepared via chlorination of 4-fluoropyrimidine using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline (DMA) as a catalyst.

  • Iodination : The chlorinated intermediate is treated with excess KI (1.2–1.5 equiv) in DMF at 90°C for 6–8 hours. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via aqueous workup and recrystallization from ethanol.

Yield : 65–72%.
Key Challenge : Competing hydrolysis of the chloro intermediate necessitates anhydrous conditions.

Direct Iodination of 4-Fluoropyrimidine

Electrophilic Iodination Using I₂-KI Systems

Direct iodination at position 5 of 4-fluoropyrimidine is achieved using iodine (I₂) and potassium iodide (KI) in ethanol or acetic acid. This method, inspired by pyrazolo[3,4-b]pyridine syntheses, exploits the electrophilic nature of iodine under acidic conditions.

Procedure :

  • Reaction Setup : 4-Fluoropyrimidine (1 equiv) is dissolved in ethanol, followed by sequential addition of KI (1.1 equiv) and I₂ (1.2 equiv).

  • Conditions : The mixture is stirred at 50–60°C for 4–6 hours. Post-reaction, sodium thiosulfate quenches excess iodine, and the product is extracted with ethyl acetate.

Yield : 58–64%.
Key Insight : The electron-withdrawing fluorine at position 4 directs iodination to position 5 via meta-directing effects.

Multi-Step Synthesis from Dihalogenated Precursors

Sequential Halogenation of 4,5-Dichloropyrimidine

This approach involves sequential substitution of chlorine atoms at positions 4 and 5 with fluorine and iodine, respectively.

Step 1: Fluorination at Position 4
4,5-Dichloropyrimidine is treated with potassium fluoride (KF) and 18-crown-6 in acetonitrile at 120°C for 12 hours, yielding 4-fluoro-5-chloropyrimidine.

Step 2: Iodination at Position 5
The intermediate undergoes iodide substitution using NaI in DMF at 100°C, affording 4-fluoro-5-iodopyrimidine.

Overall Yield : 45–50%.

Regioselective Iodination via Directed Metalation

Directed Ortho-Metalation for Positional Control

A benzylthio directing group at position 2 facilitates regioselective iodination at position 5. After iodination, the directing group is removed via hydrolysis.

Procedure :

  • Directed Iodination : 2-Benzylthio-4-fluoropyrimidine is treated with n-butyllithium (n-BuLi) at -78°C, followed by iodine, yielding 2-benzylthio-4-fluoro-5-iodopyrimidine.

  • Hydrolysis : The benzylthio group is cleaved using hydrochloric acid (HCl) in ethanol, producing this compound.

Yield : 70–75%.

Table 1. Summary of Synthetic Methods for this compound

MethodStarting MaterialReagentsConditionsYield (%)Reference
Halogen Exchange4-Fluoro-5-chloropyrimidineKI, DMF90°C, 8 h65–72
Direct Iodination4-FluoropyrimidineI₂, KI, ethanol50–60°C, 6 h58–64
Multi-Step Halogenation4,5-DichloropyrimidineKF/NaI, DMF120°C/100°C, 12 h45–50
Directed Metalation2-Benzylthio-4-fluoropyrimidinen-BuLi, I₂, HCl-78°C to rt, 24 h70–75

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-iodopyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyrimidines .

Mechanism of Action

The mechanism of action of 4-fluoro-5-iodopyrimidine involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity and the iodine atom’s size can influence the compound’s binding affinity and selectivity towards enzymes and receptors. These interactions can lead to the inhibition or activation of biological pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: Fluorine and iodine in this compound create a polarized ring system, enhancing reactivity at C4 and C3. In contrast, amino groups (e.g., 4-amino-2-chloro-5-iodopyrimidine) donate electron density, reducing electrophilicity .
  • Leaving-Group Potential: Iodine’s superior leaving-group ability compared to chlorine or fluorine enables efficient cross-coupling reactions, a critical advantage in synthesizing complex molecules .

Physicochemical Properties

  • Solubility: The presence of halogens (F, I) reduces aqueous solubility compared to amino-substituted analogs. For instance, 4-amino-2-chloro-5-iodopyrimidine exhibits higher solubility in polar solvents due to hydrogen bonding .
  • However, fluorine’s small size and high electronegativity improve metabolic stability .

Q & A

Q. What are the optimal synthetic routes for 4-fluoro-5-iodopyrimidine, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves halogenation or nucleophilic substitution. For fluorinated pyrimidines, a stepwise approach using precursors like 5-iodopyrimidine followed by fluorination is common. Optimize yields by controlling reaction temperature (e.g., 0–5°C for fluorination), using catalysts like KF or CsF, and selecting polar aprotic solvents (e.g., DMF). Purification via column chromatography with gradients of ethyl acetate/hexane improves purity. Reference yields for structurally similar compounds (e.g., 91% for 5-chloro-2,4-difluoropyrimidine) suggest that careful stoichiometric balancing and inert atmospheres are critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • ¹⁹F NMR : To confirm fluorine substitution (δ ≈ -120 to -150 ppm for aromatic F).
  • ¹H NMR : For pyrimidine ring protons (coupling patterns indicate substituent positions).
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ for C₄H₂FIN₂).
  • X-ray Crystallography : Resolve structural ambiguities; for example, crystal data for 4-amino-5-fluoropyrimidin-2(1H)-one highlight bond angles and halogen interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms for halogen exchange in this compound derivatives?

  • Methodological Answer : Conduct comparative kinetic studies using isotopic labeling (e.g., ¹²⁷I vs. non-radioactive iodine) to track substitution pathways. Computational modeling (DFT) can identify transition states and evaluate electronic effects of substituents. For example, SMILES notation in enables simulations of electronic distributions in fluorinated pyrimidines . Validate mechanisms by correlating experimental yields with computational activation energies.

Q. What strategies address discrepancies in biological activity data for this compound derivatives?

  • Methodological Answer :
  • Dose-Response Assays : Test compounds across multiple concentrations to establish IC₅₀ consistency.
  • Control Experiments : Rule out solvent or impurity effects (e.g., residual iodine).
  • Structural Analog Comparison : Benchmark against derivatives like 2-chloro-4-(2,4-difluorophenyl)-5-fluoropyrimidine, which has documented interactions with kinase targets .
  • Reproducibility Protocols : Share raw data and synthesis conditions openly to enable cross-lab validation (see Data Handling section below).

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. Molecular docking studies (e.g., AutoDock Vina) assess binding affinities with catalytic metals like Pd(0) in Suzuki-Miyaura reactions. Use software suites (Gaussian, ORCA) to simulate reaction trajectories and optimize ligand-metal coordination .

Data Handling and Ethical Considerations

Q. How can researchers balance open data sharing with confidentiality in studies involving this compound?

  • Methodological Answer :
  • De-identification : Remove proprietary synthesis details before sharing datasets.
  • Controlled Access : Use repositories like Zenodo with embargo options.
  • Ethical Compliance : Follow guidelines from , which emphasize "de facto anonymization" by aggregating data or omitting sensitive variables (e.g., exact catalytic conditions) .
  • Collaboration Frameworks : Establish data-sharing agreements with co-investigators to define usage rights (refer to for team roles) .

Tables for Comparative Analysis

Synthetic Method Key Variables Yield Optimization Tips Reference
Halogen ExchangeTemperature, catalyst (KF/CsF)Use anhydrous conditions, slow addition of fluorinating agents
Nucleophilic SubstitutionSolvent polarity, leaving groupPre-activate iodine site with Lewis acids (e.g., ZnCl₂)
Analytical Technique Parameter Measured Example Application Reference
¹⁹F NMRFluorine chemical environmentConfirm substitution at C4/C5 positions
X-ray CrystallographyBond angles, halogen interactionsResolve tautomeric forms in solid state

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